molecular formula C17H23N5O B5564804 5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-isopropyl-4-methylpyrimidine

5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-isopropyl-4-methylpyrimidine

Cat. No.: B5564804
M. Wt: 313.4 g/mol
InChI Key: AEHYGPPJVQSHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Conformational Analysis : The compound has been utilized in the synthesis of tropane-3-spiro-4'(5')-imidazolines, demonstrating potential as 5-HT3 receptor antagonists. Structural and conformational studies through NMR spectroscopy and X-ray diffraction have been conducted to understand its molecular configuration (Whelan et al., 1995).

Antimicrobial Activity

  • Antimicrobial and Antitumor Properties : Novel imidazolopyrimidines derived from this compound have shown antimicrobial activity. Studies have focused on their structural properties and their interactions with various microorganisms, indicating their potential in antimicrobial treatments (El-Kalyoubi, Agili, & Youssif, 2015).

Pharmacological Applications

  • Pharmacological Potential : The chemical structure of 5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-isopropyl-4-methylpyrimidine has been explored for its potential pharmacological applications. Its derivatives have been studied for their ability to act as serotonin 5-HT2 receptor antagonists, indicating its relevance in neurological and psychiatric research (Perregaard et al., 1992).

Chemical Properties and Reactions

  • Chemical Reactivity and Applications : The compound's derivatives have been used in various chemical reactions, demonstrating its utility in the synthesis of complex organic structures such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. These reactions are key in developing new materials and pharmaceuticals (Huo et al., 2016).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. For example, some imidazole derivatives show antioxidant potential .

Safety and Hazards

The safety and hazards of imidazole and its derivatives can vary widely depending on their specific chemical structure. Some imidazole derivatives are used in commercially available drugs, suggesting that they have acceptable safety profiles when used appropriately .

Future Directions

Given the broad range of biological activities exhibited by imidazole derivatives, there is significant interest in the development of new drugs based on this core structure . Future research will likely continue to explore the synthesis of novel imidazole derivatives and investigate their potential therapeutic applications .

Properties

IUPAC Name

[3-(1H-imidazol-2-yl)piperidin-1-yl]-(4-methyl-2-propan-2-ylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-11(2)15-20-9-14(12(3)21-15)17(23)22-8-4-5-13(10-22)16-18-6-7-19-16/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHYGPPJVQSHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N2CCCC(C2)C3=NC=CN3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.